7-Methyl-6-azaspiro[3.4]octane hydrochloride is a chemical compound characterized by its unique bicyclic structure, where two rings are connected through a single nitrogen atom. Its molecular formula is , indicating that it contains both carbon and nitrogen atoms along with a hydrochloride salt form. This compound is classified under heterocyclic compounds, specifically as a spiro compound, which features a spirocyclic structure that can exhibit various biological activities and serve as a building block for more complex molecules in organic synthesis.
This compound can be sourced from various chemical suppliers and is primarily utilized in research settings. It falls within the broader category of azaspiro compounds, which are known for their potential applications in medicinal chemistry and material science. The classification of 7-Methyl-6-azaspiro[3.4]octane hydrochloride includes:
The synthesis of 7-Methyl-6-azaspiro[3.4]octane hydrochloride typically involves the annulation of cyclopentane and azetidine rings. One common synthetic route includes the reaction of cyclopentanone derivatives with azetidine derivatives under acidic conditions, often using hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions are usually optimized for yield and purity, often involving recrystallization and purification techniques such as chromatography .
The molecular structure of 7-Methyl-6-azaspiro[3.4]octane hydrochloride can be represented as follows:
7-Methyl-6-azaspiro[3.4]octane hydrochloride can undergo several types of chemical reactions, including:
The products from these reactions depend on the specific reagents and conditions used, leading to functionalized spiro compounds or derivatives thereof.
The mechanism of action for 7-Methyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The unique spiro structure allows it to fit into distinct binding sites, potentially influencing biological pathways by either inhibiting or activating certain processes. Detailed studies are necessary to fully elucidate the exact molecular targets and mechanisms involved in its biological activity.
The purity of commercially available samples is often around 95%, indicating high quality for research applications .
7-Methyl-6-azaspiro[3.4]octane hydrochloride has several significant applications in scientific research:
Ongoing research continues to uncover new applications and potential therapeutic uses for this versatile compound, making it an important subject in both academic and industrial chemistry contexts .
The synthesis of spirocyclic amines has progressed from classical stoichiometric methods to sophisticated catalytic strategies. Early approaches relied on multistep linear syntheses involving alkylation of cyclic ketones followed by reductive amination, often yielding racemic mixtures with poor atom economy. For azaspiro[3.4]octane scaffolds specifically, intramolecular cyclizations of γ-keto acids via Curtius rearrangement or Beckmann fragmentation were common but suffered from harsh reaction conditions and limited stereocontrol [1]. The development of 1,3-dipolar cycloadditions in the 2000s marked a significant advancement, enabling direct construction of the spirocyclic core through reactions between azomethine ylides and olefinic dipolarophiles. This method proved particularly valuable for assembling the strained four-membered ring characteristic of azaspiro[3.4]octanes [3]. Contemporary methods now leverage transition metal catalysis (e.g., Rh, Ir) for C–H activation and annulation, allowing convergent synthesis from simple precursors while improving regio- and stereoselectivity [4].
Annulation methodologies for constructing the 6-azaspiro[3.4]octane core are categorized by ring-closing strategies and bond disconnections:
Table 1: Annulation Approaches for 6-Azaspiro[3.4]octane Synthesis
Strategy | Key Starting Materials | Bond Formation | Yield Range |
---|---|---|---|
Cyclopentane Annulation | Azetidine derivatives | C3–C4 bond | 65–78% |
Four-Membered Ring Closure | Functionalized cyclopentanes | N–C2/C7–C8 bond | 70–85% |
Dipolar Cycloaddition | Glycine esters + olefinic ketones | Simultaneous ring formation | 28–51% |
Cyclopentane-first annulation employs azetidine precursors (e.g., N-protected 3-formylazetidines) that undergo intramolecular aldol condensation with cyclopentane-embedded carbonyl groups. This route benefits from commercially available building blocks but faces challenges in controlling trans-ring fusion stereochemistry [1]. Conversely, four-membered ring closure leverages strained intermediates like epoxides or aziridines for kinetic trapping. Rhodium-catalyzed oxidative annulation of diazopenicillanates exemplifies this approach, achieving 70–85% yields through dirhodium tetracarboxylate catalysis under mild conditions [4]. The dipolar cycloaddition cascade pioneered by University of Sheffield researchers enables single-step spirocycle formation: Heating α-halo ketones with glycine esters generates azomethine ylides that undergo stereospecific [3+2] cycloaddition, forming the spiro[3.4]octane core with complete diastereocontrol [3].
Introducing the C7 methyl group stereoselectively requires precise chiral induction strategies:
Substrate-controlled diastereoselection: Chiral auxiliaries attached to nitrogen (e.g., Oppolzer’s sultam) direct facial selectivity during cyclization. For example, α,β-unsaturated lactams with C7-methyl groups undergo hydrogenation with 95% de when using Crabtree’s catalyst, leveraging steric bias from the existing stereocenter [4].
Catalytic asymmetric synthesis: Iridium-catalyzed C–H amidation of 7-methyl-substituted cyclobutanes with aryl azides achieves up to 92% ee when employing PHOX ligands (phosphinooxazolines). The reaction proceeds via nitrenoid insertion with retention of configuration at C7 [4].
Enzymatic resolution: Lipase-mediated kinetic resolution (e.g., using CAL-B lipase) of racemic 7-methyl precursors has been optimized to provide (7R)-isomers with >99% ee, albeit with maximum 50% theoretical yield. This method is particularly effective for carbamate-protected derivatives where the enzyme discriminates steric bulk adjacent to the stereocenter [3].
Table 2: Stereoselectivity in (7R)-7-Methyl Derivative Synthesis
Method | Chiral Controller | Key Condition | de/ee |
---|---|---|---|
Auxiliary-directed hydrogenation | (S)-(−)-8-Phenylmenthyl | 10 bar H₂, CH₂Cl₂, −30°C | 95% de |
Iridium-catalyzed C–H amidation | (R)-Ph-PHOX ligand | Toluene, 80°C, 12 h | 92% ee |
Enzymatic resolution | Candida antarctica Lipase B | Vinyl acetate, MTBE, 37°C | >99% ee |
Converting the free base to the hydrochloride salt demands precise control to prevent disproportionation and ensure crystallinity:
Solvent selection criteria focus on minimizing common ion effects while enabling high-yield precipitation. Tetrahydrofuran-water mixtures (4:1 v/v) are optimal for hydrochloride crystallization due to moderate polarity that suppresses dissociation while facilitating proton transfer. Counterintuitively, pure aqueous HCl promotes disproportionation via the common ion effect – chloride ions suppress solubility, leading to free base precipitation during storage [5] [2]. Studies comparing solubility in simulated gastric fluid (0.1M HCl) demonstrate that hydrochlorides with intrinsic solubility <32 mg/mL (like 7-methyl-6-azaspiro[3.4]octane) are particularly susceptible to this phenomenon [5].
Stabilization techniques for suspension formulations include:
Table 3: Hydrochloride Salt Stability Under Different Conditions
Stabilization Method | Formulation | Disproportionation After 1 Month |
---|---|---|
Unbuffered aqueous suspension | 5 mg/mL in water | >40% conversion to free base |
Citrate buffer (pH 3.2) | 0.1M citrate + 5 mg/mL API | <5% conversion |
PVP/VA-stabilized | 20 mg/mL polymer + API | <3% conversion |
Low-temperature storage | 2–8°C in dark | Undetectable |
Counterion alternatives were evaluated to circumvent chloride-mediated instability:
The hydrochloride form remains preferred for toxicology studies due to established regulatory acceptance, provided that ice bath maintenance (2–8°C) and polymer stabilization are implemented during preclinical formulation [2] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1